Superior Lipophilicity (XLogP3 = 2.6) Compared to Unsubstituted and 6-Chloro Analogs
The target compound demonstrates a significantly higher lipophilicity (XLogP3 = 2.6) than its 6-chloro (XLogP3 ~2.2) and unsubstituted (XLogP3 ~1.6) analogs [1]. This difference of 0.4 log units relative to the 6-chloro derivative and 1.0 log unit relative to the parent compound is quantitatively meaningful for predicting membrane permeability and oral bioavailability in drug discovery programs [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-Chloro analog: XLogP3 = 2.2; Unsubstituted analog: XLogP3 = 1.6 |
| Quantified Difference | +0.4 log units vs. 6-chloro; +1.0 log units vs. unsubstituted |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem). |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical parameter for CNS drug candidates, making this specific compound a preferred starting point for lead optimization targeting intracellular kinases.
- [1] PubChem. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Compound Summary CID 12269134. Retrieved April 15, 2026. View Source
- [2] PubChem. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. Compound Summary CID 28358584. Retrieved April 15, 2026. View Source
